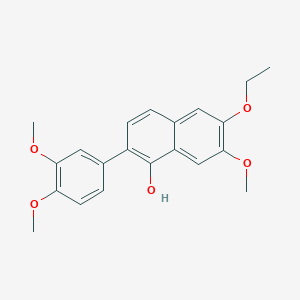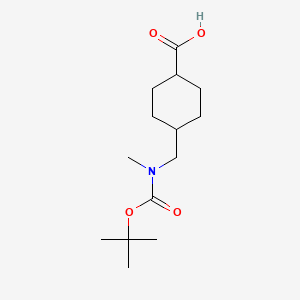
Boc-N-methyl-tranexamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid typically involves the protection of the amino group of tranexamic acid with a tert-butoxycarbonyl (Boc) group. This is achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective protection of the amino group .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques to obtain a high-purity product suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction: The cyclohexane ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include the deprotected amine, substituted derivatives, and oxidized or reduced forms of the cyclohexane ring .
Scientific Research Applications
4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of tranexamic acid and other related compounds.
Biology: In studies involving the inhibition of fibrinolysis and the stabilization of blood clots.
Medicine: As a precursor in the development of antifibrinolytic drugs used to treat excessive bleeding.
Industry: In the production of high-purity tranexamic acid for pharmaceutical applications.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of plasminogen activation, which prevents the breakdown of fibrin clots. The Boc protecting group ensures the stability of the compound during synthesis and allows for selective deprotection under specific conditions. The molecular targets include plasminogen and its activators, which are involved in the fibrinolytic pathway .
Comparison with Similar Compounds
Similar Compounds
Tranexamic Acid: The parent compound, widely used for its antifibrinolytic properties.
Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action.
ε-Aminocaproic Acid: A structural analog with similar applications in medicine.
Uniqueness
4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid is unique due to its Boc protecting group, which provides stability and allows for selective reactions during synthesis. This makes it a valuable intermediate in the production of high-purity tranexamic acid and related compounds .
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15(4)9-10-5-7-11(8-6-10)12(16)17/h10-11H,5-9H2,1-4H3,(H,16,17) |
InChI Key |
HCDBMQKQNARMBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



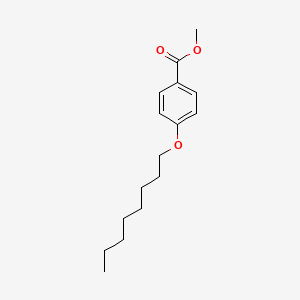
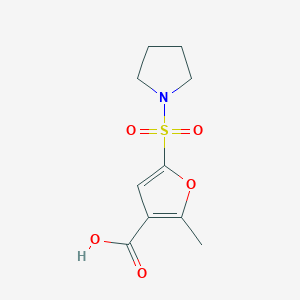
![2-Methyl-1-[4-(methylthio)phenyl]-5-phenyl-1h-pyrrole-3-carboxylic acid](/img/structure/B1363471.png)
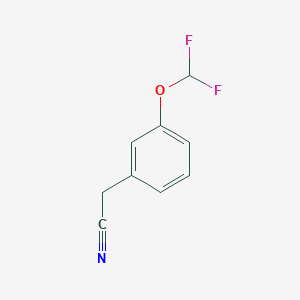
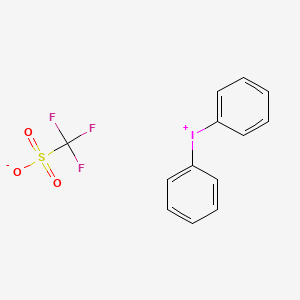
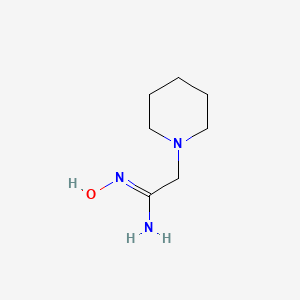

![2,3-Dichloro-4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-2-butenoic acid](/img/structure/B1363483.png)
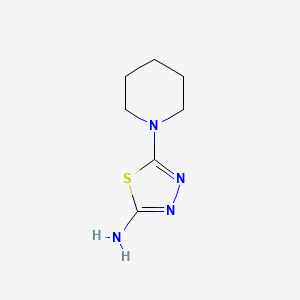
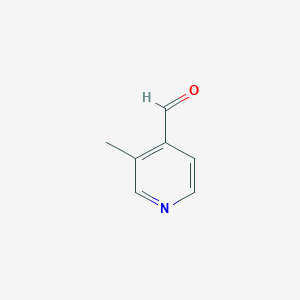
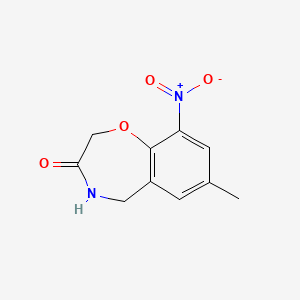
![N-[(3-methoxy-2-naphthyl)methyl]aniline](/img/structure/B1363508.png)
